molecular formula C10H13ClN2O2 B11791782 Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate

Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11791782
M. Wt: 228.67 g/mol
InChI Key: PZCVIYKTDLANDI-UHFFFAOYSA-N
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Description

Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl ester group, an allyl group, a chlorine atom, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole core.

    Introduction of substituents: The allyl, chloro, and methyl groups can be introduced through various substitution reactions. For example, the allyl group can be added via an allylation reaction using allyl bromide, while the chlorine atom can be introduced through chlorination using thionyl chloride or similar reagents.

    Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chlorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may be explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as altering metabolic pathways or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate: Similar in structure but with different substituents.

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the allyl group and has a carboxylic acid instead of an ester.

    Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Contains an amino group instead of an allyl group.

Uniqueness

Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the allyl group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 4-chloro-5-methyl-1-prop-2-enylpyrazole-3-carboxylate

InChI

InChI=1S/C10H13ClN2O2/c1-4-6-13-7(3)8(11)9(12-13)10(14)15-5-2/h4H,1,5-6H2,2-3H3

InChI Key

PZCVIYKTDLANDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)C)CC=C

Origin of Product

United States

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